molecular formula C16H21N3O3 B2409497 1-(oxan-4-yl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea CAS No. 2034620-81-8

1-(oxan-4-yl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea

Cat. No.: B2409497
CAS No.: 2034620-81-8
M. Wt: 303.362
InChI Key: WSGZSMKGBJVCGL-UHFFFAOYSA-N
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Description

1-(oxan-4-yl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea is a chemically defined pyrrolidinone urea compound of significant interest in pharmacological research due to its potential as a Formyl Peptide Receptor 2 (FPR2) agonist . The FPR2 receptor is a G protein-coupled receptor primarily expressed on phagocytic leukocytes and is a pivotal player in regulating both host defense mechanisms and the resolution phase of inflammatory processes . Agonism of FPR2 triggers a shift from a pro-inflammatory state to a pro-resolution state, which includes dampening neutrophil infiltration, enhancing macrophage efferocytosis (the clearance of apoptotic cells), and promoting tissue repair . This mechanism provides a powerful therapeutic rationale for investigating this compound in a wide array of disease models. The primary research applications for this FPR2-targeting compound are in the fields of chronic inflammatory diseases, cardiovascular repair, and tissue protection. Preclinical evidence suggests that FPR2 agonists can be beneficial in models of atherosclerosis , chronic obstructive pulmonary disease (COPD) , and heart failure by mitigating excessive inflammation and fostering tissue healing . Furthermore, its potential is being explored in ischemia-reperfusion (I/R) injury contexts, such as myocardial infarction and stroke, where FPR2 activation is proposed to enhance wound healing, diminish adverse tissue remodeling, and limit fibrosis . The molecular structure of this reagent, which integrates a pyrrolidinone moiety and a tetrahydropyran (oxan-4-yl) group, is characteristic of a class of small molecules designed to mimic the activity of endogenous pro-resolving mediators like Lipoxin A4 . This product is supplied For Research Use Only and is strictly intended for laboratory investigations. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle the compound with appropriate safety precautions.

Properties

IUPAC Name

1-(oxan-4-yl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c20-15-2-1-9-19(15)14-5-3-12(4-6-14)17-16(21)18-13-7-10-22-11-8-13/h3-6,13H,1-2,7-11H2,(H2,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGZSMKGBJVCGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)NC3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-4-yl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea typically involves multi-step organic reactions. One common method involves the reaction of 4-(2-oxopyrrolidin-1-yl)aniline with tetrahydro-2H-pyran-4-yl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(oxan-4-yl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the urea moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(oxan-4-yl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(2-oxopyrrolidin-1-yl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)carbamate
  • 1-(4-(2-oxopyrrolidin-1-yl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)thiourea

Uniqueness

Compared to similar compounds, 1-(oxan-4-yl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea exhibits unique properties due to the presence of the urea moiety. This functional group can form strong hydrogen bonds, enhancing the compound’s stability and reactivity in various chemical and biological contexts.

Biological Activity

1-(oxan-4-yl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea, also known as a phenyl urea derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in various physiological processes. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • An oxan ring (tetrahydrofuran derivative)
  • A pyrrolidinone moiety
  • A phenyl urea group

This structural composition is crucial for its interaction with biological targets, notably enzymes involved in the coagulation cascade.

This compound primarily acts as an inhibitor of activated factor X (FXa) . The inhibition of FXa leads to a reduction in thrombin generation, which is essential for platelet aggregation and blood coagulation.

Key Mechanisms:

  • Direct Inhibition of FXa : The compound binds to FXa, preventing it from catalyzing the conversion of prothrombin to thrombin.
  • Reduction in Thrombin Generation : By inhibiting FXa, the compound indirectly decreases thrombin levels, which is critical for clot formation.

Pharmacokinetics

Research indicates that this compound exhibits:

  • High bioavailability : Ensures effective absorption in biological systems.
  • Low clearance rates : Suggests prolonged action within the body.
  • Small volume of distribution : Indicates selective targeting of specific tissues or organs.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Study ReferenceBiological ActivityIC50 (nM)Notes
FXa Inhibition0.08High potency against human FXa
IDO1 InhibitionNot specifiedPotential anti-tumor agent
Antithrombotic EfficacyDose-dependentPreserved hemostasis in animal models

Case Study 1: Antithrombotic Efficacy

In pre-clinical studies involving animal models, this compound demonstrated significant antithrombotic effects. The studies highlighted:

  • Dose-dependent efficacy : Higher doses resulted in greater inhibition of thrombus formation while maintaining hemostatic balance.

Case Study 2: Cancer Therapy Potential

Another study explored the compound's potential as an IDO1 inhibitor, which is crucial for immunotherapy in cancer treatment. Although it did not show significant IDO1 inhibitory activity compared to other derivatives, its structural modifications led to insights into enhancing binding affinity through SAR (structure–activity relationship) studies.

Q & A

Q. How can computational modeling predict off-target effects and toxicity risks?

  • Methodological Answer :
  • Pharmacophore Screening : Use SwissTargetPrediction to rank off-target likelihood .
  • Molecular Dynamics (MD) Simulations : Simulate binding to hERG channels (40 ns trajectories) to assess cardiac toxicity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.